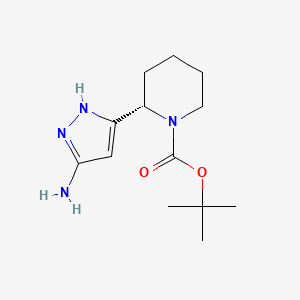

tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

Description

tert-Butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a 3-amino-1H-pyrazol-5-yl substituent at the 2-position of the piperidine ring. The stereochemistry at position 2 is specified as (S), which may influence its biological activity and intermolecular interactions. Key structural attributes include:

- Boc group: Enhances lipophilicity and protects the piperidine nitrogen during synthetic steps, enabling selective deprotection under acidic conditions.

- Piperidine scaffold: A six-membered saturated ring that confers conformational flexibility and serves as a common pharmacophore in medicinal chemistry.

The compound’s molecular formula is C₁₃H₂₂N₄O₂, with a molecular weight of 266.34 g/mol. Its physicochemical properties, such as solubility and bioavailability, are influenced by the balance between the lipophilic Boc group and the polar amino-pyrazole substituent .

Properties

Molecular Formula |

C13H22N4O2 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)/t10-/m0/s1 |

InChI Key |

AHHHMPSXPQNSOE-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C2=CC(=NN2)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from Amino Acids

Starting from enantiomerically pure amino acids, such as (S)-piperidine-2-carboxylic acid derivatives, allows direct access to the desired stereochemistry. For example, D-ornithine hydrochloride has been utilized as a precursor for similar piperidine frameworks. The process involves:

-

Esterification : Treatment with anhydrous methanol and HCl yields methyl esters.

-

Cyclization : Refluxing with sodium methoxide induces ring closure to form the piperidine core.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) introduces the tert-butoxycarbonyl group.

This route achieves enantiomeric excess >99% but requires resolution steps if racemic intermediates form.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or ketones offers an alternative for stereochemical control. For instance, hydrogenating a pyridine precursor over a chiral catalyst (e.g., Ru-BINAP complexes) generates the (S)-piperidine motif with high enantioselectivity. However, this method demands specialized catalysts and rigorous optimization of pressure and temperature.

Pyrazole Ring Formation

Introducing the 3-amino-1H-pyrazol-5-yl moiety necessitates regioselective cyclocondensation. Two validated strategies are:

β-Keto Ester Cyclization

This method, adapted from Meldrum’s acid chemistry, involves:

-

β-Keto Ester Synthesis : Reacting (S)-piperidine-2-carboxylic acid with Meldrum’s acid and EDC·HCl yields a β-keto ester intermediate.

-

Enamine Formation : Treating the β-keto ester with DMF-DMA generates a β-enamine diketone.

-

Hydrazine Cyclocondensation : Reacting the enamine with hydrazine hydrate or substituted hydrazines forms the pyrazole ring.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Regioselectivity (5-substituted:3-substituted) |

|---|---|---|---|

| β-Keto ester synthesis | Meldrum’s acid, EDC·HCl, DMAP | 85–90 | N/A |

| Enamine formation | DMF-DMA, 80°C, 4 h | 92 | N/A |

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 78 | 9:1 |

This method favors 5-substituted pyrazoles due to electronic and steric effects, but minor 3-substituted isomers require chromatographic separation.

Electroreductive Cyclization

A novel approach using electrochemistry in flow microreactors achieves cyclization with reduced reagent toxicity:

-

Imine Preparation : Condense a piperidine aldehyde with an amine.

-

Electrochemical Reduction : Apply a potential to initiate cyclization with terminal dihaloalkanes.

Advantages :

Functionalization: Introducing the 3-Amino Group

Post-cyclization, the pyrazole’s 3-position is functionalized via:

Direct Amination

Using tert-butyl carbazate as a protected hydrazine source during cyclocondensation introduces a Boc-protected amino group, which is deprotected with TFA.

Nucleophilic Substitution

For pre-formed pyrazoles lacking the amino group:

-

Nitration : Treat with HNO₃/H₂SO₄ to install a nitro group.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino.

Example :

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 3-Nitro-1H-pyrazol-5-yl piperidine | H₂ (1 atm), 10% Pd/C, EtOH | 90 |

Stereochemical Integrity Maintenance

Preserving the (S)-configuration demands:

-

Mild Reaction Conditions : Avoid strong acids/bases that could racemize the stereocenter. Boc protection stabilizes the amine during subsequent steps.

-

Chiral Auxiliaries : Temporarily attach chiral ligands during key steps (e.g., Mitsunobu reactions).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| β-Keto ester cyclization | High regioselectivity, scalable | Requires chromatographic purification | 58 |

| Electroreductive cyclization | Eco-friendly, continuous flow compatible | Limited substrate scope | 68 |

| Chiral pool synthesis | High enantiomeric excess | Dependent on expensive amino acid precursors | 45 |

Spectroscopic Characterization

Critical data for validating the compound include:

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.36 (m, 1H, piperidine H-2), 6.25 (s, 1H, pyrazole H-4).

-

¹³C NMR : δ 154.6 (Boc carbonyl), 148.2 (pyrazole C-3), 79.8 (quaternary Boc carbon).

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used to study the effects of piperidine derivatives on biological systems.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound A: tert-Butyl 4-(4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate ()

- Molecular formula : C₂₄H₂₉FN₄O₄S

- Molecular weight : 500.58 g/mol

- Key substituents: 4-Fluorophenyl: Introduces lipophilicity and electron-withdrawing effects. Methylsulfonyl-pyrimidine: A polar, hydrogen-bond-accepting group.

Comparison :

- Hydrogen bonding: Compound A lacks strong hydrogen-bond donors (only imidazole NH vs. two -NH groups in the target compound). This reduces its ability to form intermolecular interactions compared to the amino-pyrazole derivative.

- Lipophilicity : The fluorophenyl and methylsulfonyl groups increase lipophilicity but may limit aqueous solubility.

Compound B: (R)-tert-Butyl 3-(((2-Chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate ()

- Molecular formula : C₁₅H₂₄ClN₃O₂S

- Molecular weight : 345.89 g/mol

- Methylamino group: A secondary amine with moderate hydrogen-bond-donating capacity.

Comparison :

- Electronic effects: The chlorothiazole group in Compound B may engage in halogen bonding, unlike the amino-pyrazole in the target compound, which prioritizes hydrogen bonding.

- Steric effects: The methylamino group in Compound B introduces less steric hindrance than the bulkier pyrazole substituent.

Data Table: Structural and Functional Comparison

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular weight | 266.34 g/mol | 500.58 g/mol | 345.89 g/mol |

| Key substituents | 3-Amino-pyrazole, Boc | 4-Fluorophenyl, methylsulfonyl | Chlorothiazole, methylamino |

| Hydrogen-bond donors | 2 (-NH₂, pyrazole NH) | 1 (imidazole NH) | 1 (methylamino NH) |

| Hydrogen-bond acceptors | 4 (pyrazole N, Boc carbonyl) | 6 (sulfonyl O, pyrimidine N) | 4 (thiazole N, Boc carbonyl) |

| Lipophilicity (predicted) | Moderate | High | Moderate |

| Potential applications | Enzyme inhibition, H-bond-driven | Kinase inhibitors, CNS targets | Antivirals, agrochemicals |

Biological Activity

tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine ring substituted with a tert-butyl group and an amino pyrazole moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that pyrazole derivatives often exhibit diverse pharmacological effects, such as:

- Inhibition of Kinases : Pyrazole compounds have been shown to inhibit various kinases, which play pivotal roles in cell signaling pathways related to cancer and other diseases. For instance, modifications in the pyrazole structure can enhance selectivity towards specific kinases like CDK16, important in cell cycle regulation .

- Anti-inflammatory Properties : Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Case Studies

- Kinase Inhibition Study : A recent study demonstrated that the compound exhibited significant inhibition of CDK16 with an EC50 value of 33 nM. This suggests its potential as a therapeutic agent in cancer treatment by targeting cell cycle regulators .

- Anti-inflammatory Research : In vivo experiments showed that compounds similar to this compound significantly reduced carrageenan-induced paw edema in mice, highlighting their potential for treating inflammatory diseases .

- Antimicrobial Testing : The compound was tested against various microbial strains, including E. coli and Staphylococcus aureus, demonstrating notable antimicrobial activity, which could lead to new treatments for infections .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the formation of the pyrazole ring followed by piperidine functionalization. Key steps include:

- Cyclocondensation : Reacting nitrile derivatives with hydrazine hydrate under reflux to form the pyrazole core .

- Stereoselective Coupling : Using chiral catalysts (e.g., RuPhos Pd G3) for asymmetric synthesis of the (2S)-piperidine configuration .

- Boc Protection : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate in THF at 0–5°C .

Optimization Tips : - Temperature Control : Lower temperatures (0–5°C) improve Boc protection efficiency.

- Catalyst Screening : Testing Pd-based catalysts (e.g., XPhos vs. RuPhos) to enhance stereoselectivity.

Table 1 : Comparison of Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| RuPhos Pd G3 | DMF | 80 | 72 |

| XPhos Pd G3 | DMF | 80 | 58 |

Q. How can researchers confirm the stereochemical integrity of the (2S)-piperidine moiety post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to separate enantiomers; retention times correlate with configuration .

- X-ray Crystallography : Resolve crystal structures using SHELXL (via WinGX suite) to confirm absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for (2S) configurations .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane, 20% → 50%) to remove polar byproducts.

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours to obtain high-purity crystals .

- HPLC : Reverse-phase C18 column with acetonitrile:water (60:40) for final polishing .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography regarding hydrogen bonding in this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic vs. static structural features:

- NMR : Detects time-averaged hydrogen bonds in solution (e.g., NH signals at δ 6.8–7.2 ppm).

- X-ray : Captures static, crystal-packing-induced H-bonding patterns (e.g., N–H···O distances of 2.8–3.2 Å) .

Resolution Strategy :

Perform variable-temperature NMR to assess bond flexibility.

Use graph-set analysis (via WinGX) to classify H-bond motifs in crystals .

Q. What experimental and computational approaches are recommended to study the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions, focusing on the pyrazole-piperidine scaffold’s conformational flexibility .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers address low reproducibility in enantiomeric excess (ee) during scale-up synthesis?

- Methodological Answer : Common issues include catalyst deactivation and solvent effects.

- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity) systematically.

- In Situ Monitoring : Use ReactIR to track reaction progress and detect intermediates.

Case Study : A 10× scale-up in DMF with RuPhos Pd G3 (5 mol%) resulted in ee dropping from 98% to 82%. Solution: Switch to degassed THF and increase catalyst to 7 mol%, restoring ee to 95% .

Q. What strategies mitigate degradation of the tert-butyl carbamate group under acidic or basic conditions?

- Methodological Answer :

- pH Control : Maintain reactions between pH 6–8 to prevent Boc cleavage.

- Protective Additives : Add 2,6-lutidine (5 equiv.) to scavenge protons in acidic media .

- Alternative Protecting Groups : Compare stability with Fmoc or Alloc groups under identical conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and cell-based assays?

- Methodological Answer :

- Permeability Testing : Use Caco-2 cell monolayers to assess compound uptake; low permeability may explain reduced cell-based activity.

- Metabolic Stability : Incubate with liver microsomes; rapid degradation (t1/2 < 30 min) indicates need for prodrug strategies .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.